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Introduction
ImmTher is a liposome-encapsulated, lipophilic disaccharide tripeptide derivative of muramyl

dipeptide (MDP). As an immunomodulatory agent, ImmTher has demonstrated the ability to

activate the innate immune system, primarily through the stimulation of monocytes and

macrophages.[1][2] This activation leads to the production and secretion of a variety of

cytokines, which are key signaling molecules that orchestrate the immune response.[1]

Understanding the cytokine profile induced by ImmTher is crucial for elucidating its mechanism

of action, evaluating its potency, and developing it as a potential therapeutic.

This document provides detailed protocols for measuring the induction of key cytokines by

ImmTher in human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The

primary cytokines of interest, based on existing research, include Interleukin-1 alpha (IL-1α),

Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-12 (IL-12), and

Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Mechanism of Action: The NOD2 Signaling Pathway
ImmTher's active component, a derivative of muramyl dipeptide, is recognized by the

intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-

containing protein 2 (NOD2).[3] The liposomal formulation of ImmTher facilitates the delivery of
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the MDP derivative across the cell membrane into the cytoplasm of monocytes and

macrophages.

Upon binding to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is

induced, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting

Protein Kinase 2). This interaction, mediated by their respective caspase activation and

recruitment domains (CARD), triggers the ubiquitination of RIPK2. This ubiquitination serves as

a scaffold for the assembly of a larger signaling complex, which includes TAK1 and IKK

complexes. The activation of these complexes ultimately leads to the phosphorylation and

subsequent degradation of IκB, releasing the transcription factor NF-κB. NF-κB then

translocates to the nucleus, where it initiates the transcription of genes encoding pro-

inflammatory cytokines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ImmTher (Liposome)

Disaccharide Tripeptide

 releases

NOD2

 activates

RIPK2

 recruits

TAK1 Complex

 activates

IKK Complex

 activates

IκB

 phosphorylates

NF-κB

 releases

NF-κB

 translocates

Cytokine Genes
(IL-1α, IL-1β, IL-6, IL-8, IL-12, TNF-α)

 activates transcription

mRNA

Pro-inflammatory
Cytokines

Click to download full resolution via product page

Figure 1. ImmTher-induced NOD2 signaling pathway.
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Experimental Protocols
The following protocols outline three common methods for measuring cytokine induction by

ImmTher. It is recommended to perform a dose-response and time-course experiment to

determine the optimal conditions for ImmTher stimulation. Based on studies with muramyl

dipeptides, a concentration range of 0.1 to 10 µg/mL and incubation times of 4 to 24 hours are

suggested starting points.[4][5]

Isolation of Human PBMCs and Monocytes
A critical first step for in vitro assays is the isolation of the target cell population.

Starting Material

PBMC Isolation

Monocyte Isolation (Optional)

Whole Blood

Density Gradient
Centrifugation
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(Magnetic Beads)
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Figure 2. Workflow for isolation of PBMCs and monocytes.

Protocol: PBMC Isolation

Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a

conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Aspirate the upper layer containing plasma and platelets.

Carefully collect the buffy coat layer containing PBMCs.

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

Protocol: Monocyte Isolation (by Plastic Adherence)

Plate PBMCs in a tissue culture flask at a density of 5 x 10^6 cells/mL in complete RPMI-

1640 medium.

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

Gently wash the flask three times with warm PBS to remove non-adherent cells

(lymphocytes).

The remaining adherent cells are enriched for monocytes. Detach the cells using a cell

scraper or cold PBS with EDTA.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and specific method for quantifying the concentration of a single cytokine

in cell culture supernatants.

Protocol: Cytokine Measurement by ELISA
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Seed PBMCs or isolated monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL.

Add varying concentrations of ImmTher to the wells. Include a negative control (medium

alone) and a positive control (e.g., LPS at 100 ng/mL).

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

Centrifuge the plate at 300 x g for 10 minutes to pellet the cells.

Carefully collect the supernatants and store at -80°C until analysis.

Perform the ELISA for each cytokine of interest (e.g., TNF-α, IL-6, IL-1β, IL-8) according to

the manufacturer's instructions. A general workflow is as follows:

Coat a 96-well plate with a capture antibody specific for the target cytokine.

Block the plate to prevent non-specific binding.

Add standards and samples (cell culture supernatants) to the wells.

Add a biotinylated detection antibody.

Add streptavidin-horseradish peroxidase (HRP) conjugate.

Add a chromogenic substrate (e.g., TMB).

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

Calculate the cytokine concentrations in the samples by interpolating from the standard

curve.

Multiplex Bead-Based Immunoassay (Luminex)
This technology allows for the simultaneous quantification of multiple cytokines in a small

sample volume, providing a more comprehensive profile of the immune response.

Protocol: Multiplex Cytokine Analysis

Prepare cell culture supernatants as described in the ELISA protocol (steps 1-5).
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Perform the multiplex assay using a commercially available kit (e.g., Human

Cytokine/Chemokine Magnetic Bead Panel) according to the manufacturer's protocol. The

general steps are:

Add antibody-coupled magnetic beads to the wells of a 96-well filter plate.

Wash the beads.

Add standards and samples to the wells and incubate.

Add a biotinylated detection antibody cocktail.

Add streptavidin-phycoerythrin (SAPE).

Resuspend the beads in sheath fluid.

Acquire data on a Luminex instrument.

Analyze the data using the instrument's software to determine the concentrations of multiple

cytokines simultaneously.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification of the specific cell populations that are producing cytokines in

response to ImmTher.

Protocol: Intracellular Cytokine Staining

Stimulate PBMCs with ImmTher as described in the ELISA protocol (steps 1-3), but for a

shorter duration (typically 4-6 hours).

For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or

Monensin) to the cultures to trap cytokines intracellularly.

Harvest the cells and wash with PBS.

Stain the cells with fluorescently labeled antibodies against cell surface markers to identify

monocytes (e.g., CD14).
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Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.

Stain the cells with fluorescently labeled antibodies against the intracellular cytokines of

interest (e.g., TNF-α, IL-6).

Wash the cells and resuspend in staining buffer.

Acquire data on a flow cytometer.

Analyze the data to determine the percentage of cytokine-producing cells within the

monocyte population.

Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytokine Concentrations (pg/mL) in Monocyte Supernatants after 24-hour Stimulation

with ImmTher (ELISA or Luminex Data)

Treatmen
t

TNF-α
(pg/mL)

IL-6
(pg/mL)

IL-1β
(pg/mL)

IL-8
(pg/mL)

IL-1α
(pg/mL)

IL-12
(pg/mL)

Medium

Control

ImmTher

(0.1

µg/mL)

ImmTher

(1 µg/mL)

ImmTher

(10 µg/mL)

LPS (100

ng/mL)
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Table 2: Percentage of Cytokine-Positive Monocytes after 6-hour Stimulation with ImmTher
(Intracellular Cytokine Staining Data)

Treatment % TNF-α+ of CD14+ cells % IL-6+ of CD14+ cells

Unstimulated Control

ImmTher (1 µg/mL)

PMA/Ionomycin (Positive

Control)

Conclusion
The protocols and information provided in this document offer a comprehensive guide for

researchers to effectively measure cytokine induction by ImmTher. By employing these

assays, researchers can gain valuable insights into the immunomodulatory properties of this

agent, which is essential for its continued development and potential clinical applications. It is

important to note that the optimal conditions for ImmTher stimulation may vary depending on

the specific cell type and assay system, and therefore, initial optimization experiments are

highly recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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